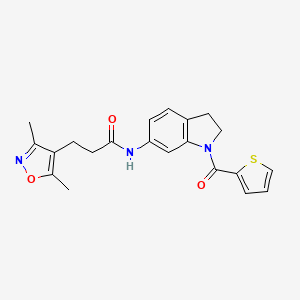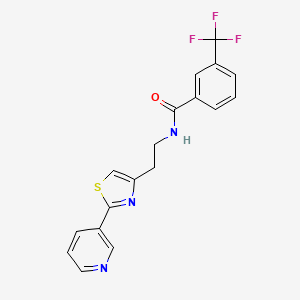![molecular formula C18H21N3O2 B2372613 (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone CAS No. 2411291-14-8](/img/structure/B2372613.png)
(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone is a novel organic compound characterized by its complex structure, integrating elements of both azepine and oxirane chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The preparation of (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone typically involves a multi-step synthesis starting from readily available precursors. Common steps include cyclization reactions to form the pyrazolo[4,3-c]azepine core, followed by functionalization to introduce the phenyl and oxirane groups. Reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve advanced techniques such as continuous flow synthesis, which enhances scalability and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent selection, are crucial to maximize output while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane group is susceptible to oxidation, leading to the formation of diols or carbonyl compounds.
Reduction: Reduction reactions can target various parts of the molecule, including the azepine ring, potentially leading to ring-opening products.
Common Reagents and Conditions
Oxidation Reagents: Peracids or oxygen with catalysts.
Reduction Reagents: Hydrogen gas with metal catalysts or hydride donors.
Substitution Reagents: Nucleophiles such as halides, alcohols, or amines in the presence of bases or acids.
Major Products Formed
Products vary based on the reaction but include substituted phenyl derivatives, opened oxirane products, and various oxidized or reduced forms of the original molecule.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable intermediate in synthetic chemistry, useful for the development of new chemical entities.
Medicine: Preliminary studies suggest it could be a lead compound in drug discovery, particularly for conditions involving oxidative stress or inflammation.
Industry: Its properties may lend it to use in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The oxirane group is reactive and may form covalent bonds with biological nucleophiles, altering protein function or cell signaling pathways. Detailed studies are required to elucidate these interactions and their biological consequences.
Comparison with Similar Compounds
Similar Compounds: Other compounds with pyrazolo[4,3-c]azepine cores, such as 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl derivatives.
Uniqueness: The presence of both dimethyl and oxirane groups distinguishes (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone from similar compounds. These features confer unique reactivity and potential biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
(7,7-dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2)8-15-13(10-20(12-18)17(22)16-11-23-16)9-19-21(15)14-6-4-3-5-7-14/h3-7,9,16H,8,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYKDGZDZBHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN(C1)C(=O)C3CO3)C=NN2C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
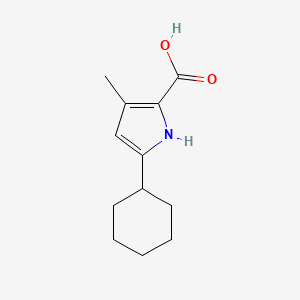
![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)
![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)
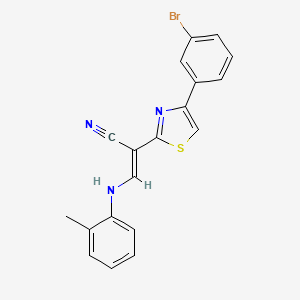
![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)
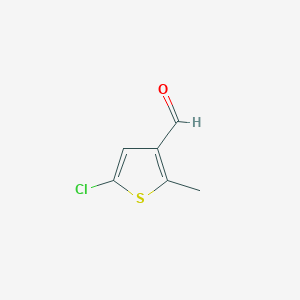

![5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2372545.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)
